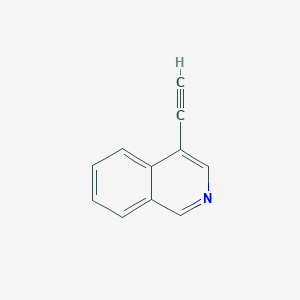

4-Ethynylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIRBUGVPXVPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506583 | |

| Record name | 4-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78593-42-7 | |

| Record name | 4-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynylisoquinoline: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by an ethynyl group at the 4-position of the isoquinoline core. This modification has garnered significant interest in medicinal chemistry due to the role of the ethynyl moiety in various biological interactions. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound and its derivatives, with a focus on its potential as an antimicrobial agent.

Chemical Structure and Properties

The chemical structure of this compound is defined by a fused benzene and pyridine ring system with a carbon-carbon triple bond at the C4 position.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information, including data for a closely related analog where specified.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₇N | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| CAS Number | 78593-42-7 | [1][2][3][4] |

| SMILES | C#CC1=CN=CC2=C1C=CC=C2 | [1] |

| Melting Point | 114-115 °C | Data for 2-chloro-3-ethynyl-quinoline, a close analog.[5] |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data (for 2-chloro-3-ethynyl-quinoline analog) [5]

| Data Type | Key Peaks/Signals |

| ¹H NMR (300 MHz, CDCl₃) | δ/ppm: 3.49 (s, 1H), 7.56-7.61 (m, 1H), 7.73-7.80 (m, 2H), 8.01 (d, J= 8.4 Hz, 1H), 8.34 (s, 1H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ/ppm: 78.9, 83.4, 116.2, 126.4, 127.6, 128.6, 130.9, 131.4, 138.5, 146.3, 149.2 |

| HRMS (ESI) | m/z [M+H]⁺ found: 188.0272 (C₁₁H₆ClNH calculated 188.0267) |

Synthesis of this compound

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[6]

Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of an alkynylisoquinoline, which can be adapted for this compound starting from a 4-haloisoquinoline (e.g., 4-iodoisoquinoline).

Materials:

-

4-Iodoisoquinoline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoisoquinoline (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

-

Add anhydrous THF and triethylamine (2 equivalents).

-

To this mixture, add trimethylsilylacetylene (1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add a solution of TBAF (1.1 equivalents) in THF to the reaction mixture to deprotect the silyl group. Stir for 1 hour at room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

References

- 1. 78593-42-7|this compound|BLD Pharm [bldpharm.com]

- 2. chemexpress.cn [chemexpress.cn]

- 3. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 4. parchem.com [parchem.com]

- 5. Computational Approaches to Develop Isoquinoline Based Antibiotics through DNA Gyrase Inhibition Mechanisms Unveiled through Antibacterial Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

4-Ethynylisoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Ethynylisoquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document covers its chemical properties, synthesis, and potential biological activities, offering valuable information for researchers engaged in drug discovery and the development of novel organic materials.

Core Compound Data

This compound is a derivative of isoquinoline, featuring an ethynyl group at the 4-position. This modification provides a reactive handle for further chemical transformations, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 78593-42-7 | [1] |

| Molecular Formula | C₁₁H₇N | Deduced from structure |

| Molecular Weight | 153.18 g/mol | Calculated |

Synthesis of this compound

The primary synthetic route to this compound is through the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne).[2]

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is adapted from general procedures for the Sonogashira coupling of bromo-substituted aza-aromatic compounds.[3][4][5]

Materials:

-

4-Bromoisoquinoline

-

Trimethylsilylacetylene or Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous toluene or N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A heat-gun-dried Schlenk flask is charged with 4-bromoisoquinoline (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents) under an inert atmosphere of argon or nitrogen.

-

Solvent and Reagent Addition: Anhydrous toluene or DMF is added to dissolve the solids, followed by the addition of the amine base (e.g., triethylamine, 2-3 equivalents).

-

Alkyne Addition: Trimethylsilylacetylene (1.1-1.5 equivalents) is added dropwise to the stirred reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the silyl-protected this compound.

-

Desilylation (if necessary): The trimethylsilyl protecting group can be removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) to afford this compound.

Caption: Sonogashira coupling for this compound synthesis.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[6][7][8][9] The introduction of an ethynyl group can significantly modulate the biological profile of the parent isoquinoline scaffold.

Based on studies of structurally related isoquinoline derivatives, a potential mechanism of action for this compound could involve the modulation of key signaling pathways. For instance, some isoquinoline compounds have been shown to inhibit phosphodiesterase (PDE) activity.[10] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can, in turn, activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a variety of cellular responses, including the inhibition of platelet aggregation and anti-inflammatory effects.[10]

Caption: A potential signaling pathway for this compound.

Conclusion

This compound is a versatile chemical entity with a confirmed CAS number and a readily achievable synthesis via Sonogashira coupling. While direct biological data for this specific compound is sparse, the well-documented activities of the broader isoquinoline class suggest its potential as a scaffold in drug discovery. Further research is warranted to fully elucidate the pharmacological profile and mechanism of action of this compound, which may hold promise for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Ethynylisoquinoline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, experimental applications, and potential biological roles of 4-Ethynylisoquinoline, a valuable building block in chemical biology and drug discovery.

Commercial Availability and Supplier Information

This compound (CAS No. 78593-42-7) is a specialized chemical available from a select number of suppliers for research and development purposes. The table below summarizes the available data from identified commercial vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | CAS Number | Purity/Specification | Availability |

| BLD Pharm | This compound | 78593-42-7 | Data not readily available | Temporarily out of stock[1] |

| Parchem | This compound | 78593-42-7 | Inquire for details | Inquire for details |

Note: Detailed purity specifications and pricing for this compound often require a direct quote from the suppliers. It is advisable to contact them for the most accurate and up-to-date information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₇N |

| Molecular Weight | 153.18 g/mol |

| Appearance | Inquire with supplier |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

Experimental Protocols and Applications

The terminal alkyne functionality of this compound makes it a versatile reagent for various bioconjugation and cross-coupling reactions, most notably in "click chemistry" and Sonogashira coupling. These reactions are fundamental in the synthesis of complex molecules for drug discovery and chemical biology.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This highly efficient and specific reaction is widely used for bioconjugation. This compound can be "clicked" onto azide-modified biomolecules such as proteins, nucleic acids, and sugars.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of the azide-containing molecule in an appropriate buffer or solvent.

-

Prepare a stock solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).

-

Prepare a stock solution of a copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) catalyst and improve reaction efficiency.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS).

-

Add the copper(I) catalyst solution.

-

Add the reducing agent to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. Reaction times may vary depending on the specific reactants and concentrations.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using appropriate methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials and catalyst.

-

Figure 1: General workflow for a CuAAC (Click Chemistry) reaction.

Sonogashira Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This compound can be coupled with a variety of substrates to generate more complex isoquinoline derivatives.

General Protocol:

-

Reagent Preparation:

-

Dissolve the aryl or vinyl halide and this compound in a suitable anhydrous solvent (e.g., THF, DMF, or toluene) in a reaction vessel.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Add a suitable base (e.g., triethylamine or diisopropylamine).

-

-

Reaction Setup:

-

Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the product using column chromatography.

-

Figure 2: Key steps in a Sonogashira coupling reaction.

Potential Signaling Pathway Involvement

While direct studies on the specific signaling pathways modulated by this compound are limited, the broader class of isoquinoline alkaloids is known to exhibit significant biological activity, often through the inhibition of protein kinases. The isoquinoline scaffold is a common feature in many kinase inhibitors. Therefore, it is plausible that this compound could interact with and potentially inhibit various kinase-driven signaling pathways that are crucial in cell proliferation, survival, and differentiation.

Two of the most prominent pathways implicated in the action of isoquinoline derivatives are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

Figure 3: Potential inhibition of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

Figure 4: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.

Disclaimer: The signaling pathway diagrams represent potential mechanisms of action based on the known activities of the broader isoquinoline class of compounds. Further experimental validation is required to confirm the specific molecular targets and pathways affected by this compound.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its utility in robust and versatile reactions like click chemistry and Sonogashira coupling allows for the synthesis of complex molecular probes and potential therapeutic agents. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests that it may modulate key signaling pathways such as PI3K/Akt and MAPK/ERK, making it an intriguing candidate for further investigation in cancer and other diseases driven by aberrant signaling.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Ethynylisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 4-ethynylisoquinoline derivatives. The document details synthetic methodologies, particularly the Sonogashira coupling for the introduction of the ethynyl moiety, comprehensive characterization techniques, and explores the promising anticancer potential of this class of compounds through the inhibition of the PI3K/Akt/mTOR signaling pathway.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives involves a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3] The key starting material for this synthesis is a 4-haloisoquinoline, typically 4-bromo or 4-iodoisoquinoline.

General Synthetic Scheme

The general transformation can be depicted as follows:

Caption: General scheme for Sonogashira coupling.

Detailed Experimental Protocols

The following protocols are based on established methodologies for Sonogashira couplings and can be adapted for the synthesis of various this compound derivatives.

Protocol 1: Synthesis of a Generic this compound Derivative

This protocol outlines the general procedure for the coupling of a 4-haloisoquinoline with a terminal alkyne.

Materials:

-

4-Iodoisoquinoline (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

-

To a dried Schlenk flask, add 4-iodoisoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous THF (or DMF) and triethylamine via syringe.

-

Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

-

Add the terminal alkyne dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Characterization of this compound Derivatives

The synthesized compounds are characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The characteristic chemical shifts and coupling constants of the isoquinoline ring protons and carbons, as well as the signals from the ethynyl group and its substituent, provide definitive structural information.[4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Physical Properties

-

Melting Point (mp): The melting point of a solid derivative is a key indicator of its purity.

-

Yield: The percentage yield of the purified product is calculated to assess the efficiency of the synthetic protocol.

Representative Characterization Data

The following table summarizes typical characterization data for a hypothetical this compound derivative. While this data is representative, specific values will vary depending on the substituent 'R'.

| Compound | R-group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 1a | Phenyl | 85 | 135-137 | 9.25 (s, 1H), 8.50 (d, 1H), 8.20 (d, 1H), 7.80-7.60 (m, 7H) | 152.5, 142.0, 136.5, 132.0, 130.0, 129.5, 129.0, 128.5, 127.0, 121.0, 95.0, 88.0 | [M+H]⁺ found |

| 1b | 4-Methoxyphenyl | 82 | 142-144 | 9.23 (s, 1H), 8.48 (d, 1H), 8.18 (d, 1H), 7.75-7.55 (m, 4H), 7.00 (d, 2H), 3.85 (s, 3H) | 160.0, 152.3, 141.8, 136.3, 133.5, 130.2, 129.3, 126.8, 123.0, 120.8, 114.5, 94.8, 87.5, 55.5 | [M+H]⁺ found |

| 1c | Cyclohexyl | 75 | 110-112 | 9.20 (s, 1H), 8.45 (d, 1H), 8.15 (d, 1H), 7.70-7.50 (m, 2H), 2.60 (m, 1H), 1.90-1.40 (m, 10H) | 152.0, 141.5, 136.0, 130.5, 129.8, 126.5, 120.5, 98.0, 80.0, 33.0, 26.0, 25.0 | [M+H]⁺ found |

Biological Activity and Signaling Pathways

Isoquinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[6][7] Recent studies have shown that certain quinoline and isoquinoline derivatives can act as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][9][10][11][12][13][14]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13] Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition points.

Mechanism of Action

This compound derivatives have the potential to act as dual inhibitors of PI3K and mTOR. By binding to the ATP-binding pocket of these kinases, they can block the phosphorylation of downstream targets like Akt, S6K, and 4E-BP1. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Experimental and Drug Discovery Workflow

The development of novel this compound derivatives as potential therapeutic agents follows a structured workflow from initial design to preclinical evaluation.

Caption: Drug discovery workflow for novel inhibitors.

This workflow illustrates the iterative process of designing, synthesizing, and evaluating new chemical entities. The characterization data obtained at each step is crucial for confirming the identity and purity of the compounds and for establishing structure-activity relationships (SAR) to guide the design of more potent and selective inhibitors.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in the field of drug discovery, particularly as anticancer agents. The robust and versatile Sonogashira coupling reaction provides an efficient means for their synthesis. Comprehensive characterization is essential to ensure the structural integrity and purity of these novel compounds. Their ability to inhibit key signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their therapeutic potential and warrants further investigation in preclinical and clinical settings. This guide provides a foundational framework for researchers and scientists to explore the synthesis and biological activities of this important class of heterocyclic compounds.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The quinoline imidoselenocarbamate EI201 blocks the AKT/mTOR pathway and targets cancer stem cells leading to a strong antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Quantum Yield and Fluorescence Properties of Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the fluorescence and quantum yield of isoquinoline derivatives. The isoquinoline scaffold, a prominent heterocyclic aromatic compound, is a cornerstone in the development of novel fluorophores.[1] These derivatives are of significant interest due to their broad biological activities and promising photophysical properties, which are being harnessed for applications ranging from biological imaging to drug development.[2][3][4][5] This document details the synthesis, experimental protocols for characterization, and quantitative fluorescence data of various isoquinoline derivatives, offering a valuable resource for professionals in the field.

Core Concepts of Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient fluorophore, which is highly desirable for applications requiring bright fluorescent signals. The quantum yield can be influenced by various factors, including the molecular structure of the fluorophore, the solvent polarity, temperature, and the presence of quenching agents.[8]

Synthesis of Fluorescent Isoquinoline Derivatives

The diverse fluorescent properties of isoquinoline derivatives are achieved through various synthetic strategies that modify the core isoquinoline scaffold.

Common Synthetic Methodologies:

-

Goldberg–Ullmann-type Coupling: This copper-catalyzed reaction is a prominent method for synthesizing novel isoquinoline derivatives. For instance, 3-bromoisoquinoline can be coupled with various amides in the presence of copper(I) iodide (CuI), a ligand such as N,N-dimethylethylenediamine (DMEDA), and a base like potassium carbonate.[2][3][4][5][9] This approach allows for the introduction of substituents at the 3-position of the isoquinoline ring, significantly influencing the resulting photophysical properties.[2][3][4][9]

-

Ugi Four-Component Reaction: This multicomponent reaction provides a pathway to highly emissive tetracyclic isoquinolines, which can be designed to target specific subcellular organelles.[10]

-

Other Reactions: Various other synthetic routes are employed, including the Bischler-Napieralski and Pictet-Gams reactions, as well as innovative approaches like copper-catalyzed cascade reactions.[11]

Below is a generalized workflow for the synthesis of isoquinoline derivatives via a copper-catalyzed coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals | MDPI [mdpi.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Quantum yield - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

Theoretical Exploration of 4-Ethynylisoquinoline: An In-Depth Technical Guide on Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological activities.[1] Their diverse pharmacological profiles, including anticancer, antiviral, and anti-inflammatory properties, make them a focal point in medicinal chemistry and drug design.[2] The introduction of an ethynyl group at the 4-position of the isoquinoline ring is anticipated to modulate its electronic properties, potentially influencing its reactivity, intermolecular interactions, and ultimately its bioactivity.

Understanding the electronic structure of 4-Ethynylisoquinoline is paramount for predicting its chemical behavior and its potential as a therapeutic agent or a functional material.[3] Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level.[4] This guide outlines the standard computational protocols for such an investigation, presents expected quantitative data for key electronic descriptors, and visualizes the logical workflow of such a theoretical study. The primary focus is on Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity and electronic transitions.[5][6]

Theoretical and Computational Methodology

The electronic properties of this compound can be effectively investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT).[7] DFT methods offer a good balance between computational cost and accuracy for studying the electronic structure of organic molecules.[8]

Computational Protocol

A typical computational workflow for analyzing the electronic properties of a novel molecule like this compound is as follows:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure.

-

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine various electronic properties, including molecular orbital energies (HOMO, LUMO), dipole moment, and molecular electrostatic potential.

-

Spectroscopic Predictions: Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions.[7]

A detailed breakdown of the recommended computational parameters is provided in Table 1.

| Parameter | Recommended Specification | Rationale |

| Software | Gaussian, ORCA, Spartan | Widely used and validated quantum chemistry software packages. |

| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for organic molecules.[4] |

| Functional | B3LYP, M06-2X | B3LYP is a popular hybrid functional for general-purpose calculations. M06-2X is often recommended for systems with non-covalent interactions. |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for describing the electronic distribution in heteroaromatic systems. |

| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on the electronic properties. Water or DMSO are common choices for biological relevance. |

Predicted Electronic Properties of this compound

Based on the computational methodology described above, a set of quantitative electronic properties for this compound can be predicted. These properties are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Frontier Molecular Orbitals and Global Reactivity Descriptors

The energies of the HOMO and LUMO are fundamental in determining the electronic behavior of a molecule.[3] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[5] A smaller gap generally implies higher reactivity.[6] From these energies, several global reactivity descriptors can be calculated, as summarized in Table 2.

| Property | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.25 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.25 |

| Ionization Potential | IP | -EHOMO | 6.50 |

| Electron Affinity | EA | -ELUMO | 1.25 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.625 |

| Chemical Potential | µ | -(IP + EA) / 2 | -3.875 |

| Electrophilicity Index | ω | µ2 / (2η) | 2.86 |

Note: These values are hypothetical and serve as a representative example for this compound based on similar molecular systems.

Dipole Moment and Molecular Electrostatic Potential

The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in dipole-dipole interactions. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying regions prone to electrophilic and nucleophilic attack.

| Property | Predicted Value |

| Dipole Moment (Debye) | 2.5 D |

| MEP Analysis | |

| Most Electronegative Region | Nitrogen atom of the isoquinoline ring |

| Most Electropositive Region | Hydrogen atom of the ethynyl group |

Molecular Orbital Analysis

The spatial distribution of the HOMO and LUMO provides further insight into the molecule's reactivity.

-

HOMO: The HOMO is typically delocalized over the π-system of the isoquinoline ring and the ethynyl group. The regions with the highest electron density in the HOMO are the most susceptible to electrophilic attack.

-

LUMO: The LUMO is also expected to be distributed across the π-system. The areas with the largest LUMO lobes are the most likely sites for nucleophilic attack.

The introduction of the electron-withdrawing ethynyl group at the 4-position is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.

Visualizing the Computational Workflow and Signaling Pathways

To effectively communicate the process of theoretical analysis and potential applications in drug discovery, graphical representations are invaluable.

Caption: A logical workflow for the computational analysis of this compound.

Caption: A hypothetical signaling pathway inhibited by this compound.

Conclusion

This technical guide has outlined the theoretical framework for investigating the electronic properties of this compound. Through the application of Density Functional Theory, it is possible to predict key electronic descriptors such as HOMO-LUMO energies, global reactivity parameters, and dipole moment. This information is invaluable for rationalizing the molecule's reactivity, stability, and potential for intermolecular interactions. The insights gained from such theoretical studies can guide the synthesis of novel isoquinoline derivatives and accelerate the drug discovery process by enabling a more targeted approach to lead optimization. While specific experimental or computational data for this compound is yet to be published, the methodologies and expected outcomes presented here provide a robust foundation for future research in this area.

References

- 1. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 4-Ethynylisoquinoline in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-ethynylisoquinoline in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful and versatile reaction enables the efficient formation of stable 1,4-disubstituted 1,2,3-triazole linkages, a valuable scaffold in medicinal chemistry and drug discovery.

Introduction to this compound in Click Chemistry

The isoquinoline moiety is a prominent structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its fusion of a benzene and a pyridine ring provides a unique electronic and steric profile, making it an attractive scaffold for the design of novel therapeutic agents. The introduction of a terminal alkyne at the 4-position of the isoquinoline ring system, yielding this compound, opens up a vast chemical space for molecular elaboration through the highly reliable and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4]

The CuAAC reaction, a cornerstone of "click chemistry," facilitates the covalent ligation of this compound with a wide array of azide-containing molecules, including small organic molecules, peptides, carbohydrates, and fluorescent probes.[5][6] The resulting 1,2,3-triazole ring is not merely a linker but can act as a pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets.[7] This methodology allows for the rapid generation of diverse libraries of isoquinoline-triazole hybrids for high-throughput screening in drug discovery programs.

Synthesis of this compound

The primary route for the synthesis of this compound is through the Sonogashira cross-coupling reaction of a 4-haloisoquinoline (typically 4-bromoisoquinoline) with a protected or terminal alkyne. This palladium and copper co-catalyzed reaction is a robust and high-yielding method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.

A common procedure involves the coupling of 4-bromoisoquinoline with trimethylsilylacetylene, followed by deprotection of the silyl group to afford the terminal alkyne, this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The CuAAC reaction can be performed under various conditions, with the in situ generation of the active Cu(I) catalyst from a Cu(II) salt and a reducing agent being the most common and convenient method.

Protocol 1: Standard CuAAC Reaction with in situ Generated Catalyst

This protocol describes a general procedure for the reaction of this compound with a generic organic azide using a copper(II) sulfate and sodium ascorbate catalytic system.

Materials:

-

This compound

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol

-

Deionized Water

-

Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and deionized water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted isoquinoline-triazole hybrid.

Quantitative Data for Representative CuAAC Reactions

The following table summarizes typical reaction conditions and yields for the CuAAC of various alkynes with azides, providing an expected range for reactions with this compound based on similar substrates.

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 95 | [7] |

| Propargyl Alcohol | Phenyl Azide | CuI | CH₂Cl₂ | 8 | 91 | General Protocol |

| 1-Ethynyl-4-nitrobenzene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 6 | 98 | General Protocol |

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12-24 | 85-95 (Estimated) | N/A |

Note: The data for this compound is an estimation based on typical CuAAC reactions and may vary depending on the specific azide and reaction conditions.

Visualization of Experimental Workflows and Pathways

Synthesis of this compound via Sonogashira Coupling

Caption: Synthesis of this compound.

General Workflow for CuAAC with this compound

Caption: CuAAC of this compound.

Application in Drug Discovery: A Conceptual Pathway

Caption: Drug Discovery using this compound.

Applications in Drug Discovery and Chemical Biology

The use of this compound in CuAAC reactions provides a powerful platform for various applications in drug discovery and chemical biology:

-

Lead Generation: Rapidly synthesize diverse libraries of isoquinoline-triazole hybrids for screening against a wide range of biological targets. The modular nature of click chemistry allows for the systematic exploration of structure-activity relationships (SAR).

-

Bio-conjugation: Covalently attach the isoquinoline scaffold to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This can be used for target identification, imaging, and diagnostic applications.

-

Development of PROTACs and Molecular Glues: The triazole linkage can serve as a robust linker in the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, where the isoquinoline moiety can be designed to bind to a protein of interest.

-

Fluorescent Probes: By clicking this compound to an azide-containing fluorophore, novel probes can be developed for cellular imaging and tracking studies.

Conclusion

This compound is a versatile building block for the synthesis of complex molecular architectures with significant potential in medicinal chemistry and chemical biology. The copper-catalyzed azide-alkyne cycloaddition provides an efficient and reliable method for its functionalization, enabling the exploration of a vast chemical space for the discovery of new therapeutic agents and research tools. The protocols and data presented herein serve as a valuable resource for researchers in these fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Fluorescent Labeling of Proteins Using 4-Ethynylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylisoquinoline is a versatile chemical probe for the fluorescent labeling of proteins. The isoquinoline scaffold is a key structural motif found in many biologically active compounds and often exhibits intrinsic fluorescent properties.[1][2][3] The terminal ethynyl (alkyne) group on this compound allows for its covalent attachment to proteins via bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

This two-step labeling strategy involves first introducing an azide group into the target protein, either through metabolic labeling with an azide-containing amino acid analogue or by chemical modification of reactive amino acid side chains. The azide-modified protein is then specifically and efficiently reacted with this compound. The resulting stable triazole linkage fluorescently labels the protein of interest, enabling its detection, visualization, and quantification in a variety of applications, from in-gel analysis to cellular imaging.[5][6]

The small size of the this compound probe is advantageous as it is less likely to perturb protein function compared to larger fluorescent protein tags.[7] This makes it a valuable tool for studying protein localization, dynamics, and interactions within complex biological systems.

Properties of this compound

Quantitative photophysical data for this compound are not extensively documented in publicly available literature. Researchers should experimentally determine the precise fluorescent properties for their specific application and buffer conditions. However, based on published data for similar isoquinoline derivatives, the expected properties are summarized below.[1][3][8]

Table 1: Physicochemical and Representative Spectroscopic Properties of this compound.

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₁H₇N | |

| Molecular Weight | 153.18 g/mol | |

| Appearance | Solid (Typical) | |

| Solubility | Poorly soluble in aqueous buffers. Soluble in organic solvents like DMSO and DMF. | A concentrated stock solution in DMSO is recommended for labeling reactions.[9] |

| Excitation Max (λex) | ~350 - 385 nm (Expected) | Based on similar isoquinoline derivatives.[3][8] Must be determined experimentally. |

| Emission Max (λem) | ~400 - 460 nm (Expected) | Based on similar isoquinoline derivatives.[3][8] Must be determined experimentally. |

| Extinction Coefficient (ε) | To be determined |

| Quantum Yield (Φf) | To be determined (Can range from 0.20 to 0.90 for isoquinoline derivatives) | Highly dependent on substitution and solvent environment.[3][8] |

Experimental Protocols

This section provides detailed protocols for the fluorescent labeling of an azide-modified protein with this compound and for the subsequent quantification of labeling efficiency.

Protocol 1: Fluorescent Labeling of Azide-Modified Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to a protein containing an azide functional group.

Principle: The protocol is based on the highly specific and efficient CuAAC click reaction. A protein of interest is first modified to contain an azide group. This can be achieved through various methods, such as metabolic incorporation of azido-amino acids (e.g., azidohomoalanine) or by reacting primary amines (lysine residues) with an azide-NHS ester. The azide-functionalized protein is then reacted with this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ by the reduction of Cu(II) (from CuSO₄) with a reducing agent like sodium ascorbate. A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial to enhance reaction efficiency and protect the protein from oxidative damage.[10]

Materials:

-

Azide-modified protein (in a buffer free of primary amines and azides, e.g., PBS or HEPES, pH 7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine)

-

Protein Labeling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Desalting columns or dialysis tubing (for purification)

-

Deionized water

Reagent Preparation:

-

This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

CuSO₄ Stock Solution (50 mM): Dissolve Copper(II) Sulfate pentahydrate in deionized water. This solution is stable at room temperature.

-

Sodium Ascorbate Stock Solution (50 mM): Dissolve sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes in air.[11]

-

THPTA Ligand Stock Solution (50 mM): Dissolve THPTA in deionized water. Store at -20°C.

Labeling Procedure:

-

Protein Preparation: Dilute the azide-modified protein solution with Protein Labeling Buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL (typically 20-200 µM).

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. Gently mix after each addition.

-

Azide-modified protein solution.

-

This compound stock solution to a final concentration of 200-500 µM (a 10- to 20-fold molar excess over the protein is a good starting point).

-

THPTA ligand stock solution to a final concentration of 1 mM.

-

CuSO₄ stock solution to a final concentration of 200 µM.

-

-

Initiate the Reaction: Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2 mM to initiate the click reaction. The solution may change color slightly.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Purification: Remove the excess labeling reagents and catalyst from the labeled protein. This can be achieved by:

-

Size-Exclusion Chromatography: Use a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).

-

Dialysis: Dialyze the reaction mixture against the desired storage buffer overnight at 4°C.

-

-

Storage: Store the purified, labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry

This protocol provides a workflow for determining the percentage of protein molecules that have been successfully labeled with this compound using quantitative mass spectrometry.

Principle: After the labeling reaction, the protein is digested into peptides. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By searching the MS/MS data, both labeled and unlabeled versions of the target peptide (the peptide containing the original azide modification site) can be identified. The labeling efficiency is calculated by comparing the signal intensities (e.g., peak areas) of the labeled peptide to the total signal intensity of both labeled and unlabeled peptides.[12][13]

Materials:

-

This compound-labeled protein (from Protocol 1)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium Bicarbonate buffer (50 mM, pH 8.0)

-

Formic Acid

-

Acetonitrile

-

C18 desalting spin columns

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Protein Denaturation, Reduction, and Alkylation: a. Take approximately 20-50 µg of the purified labeled protein. b. Add 50 mM Ammonium Bicarbonate buffer to a final volume of 50 µL. c. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. d. Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.

-

Proteolytic Digestion: a. Add trypsin to the protein solution at a 1:50 (trypsin:protein) mass ratio. b. Incubate overnight (12-16 hours) at 37°C.

-

Sample Cleanup: a. Quench the digestion by adding formic acid to a final concentration of 1%. b. Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions. c. Dry the purified peptides in a vacuum centrifuge.

-

LC-MS/MS Analysis: a. Reconstitute the dried peptides in a solution of 2% acetonitrile, 0.1% formic acid. b. Analyze the peptide mixture using a standard data-dependent acquisition (DDA) method on an LC-MS/MS instrument.

-

Data Analysis: a. Search the raw MS data against the protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer). b. Configure the search parameters to include a variable modification on the target amino acid (e.g., methionine for azidohomoalanine) corresponding to the mass of the clicked this compound adduct (mass of azide + mass of this compound). c. Identify the peptide spectrum matches (PSMs) for both the unlabeled and labeled versions of the target peptide. d. Calculate the labeling efficiency using the following formula:

Efficiency (%) = [Intensity of Labeled Peptide / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide)] x 100

Data Presentation

Quantitative data from labeling experiments should be organized for clear interpretation and comparison.

Table 2: Example Data Table for Characterizing Labeling Efficiency.

| Protein Target | Protein Conc. (µM) | This compound Conc. (µM) | Molar Excess of Probe | Reaction Time (hr) | Labeling Efficiency (%) | Method of Quantification |

|---|---|---|---|---|---|---|

| Protein X | 50 | 500 | 10x | 2 | 85 | LC-MS/MS |

| Protein X | 50 | 1000 | 20x | 2 | 95 | LC-MS/MS |

| Protein Y | 100 | 1000 | 10x | 4 | 78 | In-gel Fluorescence |

| User Data | | | | | | |

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: Experimental workflow for labeling proteins with this compound.

Signaling Pathway Diagram

Isoquinoline derivatives have been investigated for their ability to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Fluorescently labeled proteins involved in this pathway can be used to study their localization and interactions in response to cellular signals or therapeutic agents.

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. alkyne-azide click reaction: Topics by Science.gov [science.gov]

- 5. Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Ethynylisoquinoline (4EIQ) Incorporation into Cellular RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic landscape of RNA synthesis and decay is fundamental to cellular function and disease pathogenesis. Metabolic labeling of nascent RNA with chemically modified nucleosides has become a cornerstone for studying transcriptomics. This document provides a detailed, hypothetical protocol for the incorporation of a novel ethynyl-containing compound, 4-Ethynylisoquinoline (4EIQ), into cellular RNA. While not a conventional nucleoside analog, this protocol outlines a potential workflow for its use in RNA labeling, leveraging established principles of metabolic incorporation and bioorthogonal click chemistry. This method, if validated, could offer a new tool for tracking RNA dynamics and for applications in drug development, such as monitoring the transcriptional effects of novel therapeutics.

The protocol is based on the well-established methodologies for 5-ethynyluridine (EU) and 4-thiouridine (4sU) incorporation.[1][2][3][4][5][6] It is hypothesized that 4EIQ, upon entering the cell, is recognized by cellular enzymes and incorporated into newly synthesized RNA. The incorporated ethynyl group then serves as a bioorthogonal handle for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry.[5][7][8][9][10] This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent sequencing.

Principle of the Method

The workflow for 4EIQ-based RNA labeling involves three main stages:

-

Metabolic Labeling: Live cells are incubated with 4EIQ, which is taken up and incorporated into newly transcribed RNA by RNA polymerases.

-

Click Reaction: After labeling, total RNA is extracted, and the ethynyl-modified RNA is covalently tagged with an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) through a CuAAC reaction.

-

Downstream Analysis: The labeled RNA can then be visualized by fluorescence microscopy or enriched for sequencing-based analysis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular RNA with this compound (4EIQ)

This protocol describes the incubation of cultured mammalian cells with 4EIQ to label newly synthesized RNA.

Materials:

-

Mammalian cells of choice (e.g., HeLa, A549, HEK293T)

-

Complete cell culture medium

-

This compound (4EIQ) stock solution (100 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

TRIzol reagent or other RNA extraction lysis buffer

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.

-

Preparation of 4EIQ Medium: On the day of the experiment, thaw the 4EIQ stock solution. Prepare the labeling medium by diluting the 4EIQ stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for suggested concentrations and incubation times).

-

Labeling: Aspirate the existing medium from the cells and replace it with the 4EIQ-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂). Protect the cells from bright light during incubation to prevent potential phototoxicity.[4]

-

Cell Lysis and RNA Extraction: Following incubation, aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add TRIzol reagent to the plate (1 mL for a 10 cm dish) and proceed with total RNA extraction according to the manufacturer's protocol.[2][4]

-

RNA Quantification and Storage: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer. Store the purified RNA at -80°C.

Table 1: Recommended 4EIQ Concentrations and Incubation Times for Cellular RNA Labeling (Hypothetical Data)

| Cell Line | 4EIQ Concentration (µM) | Incubation Time (hours) | Expected Application |

| HeLa | 50 - 200 | 2 - 6 | Nascent transcript analysis |

| A549 | 100 - 500 | 4 - 12 | RNA turnover studies |

| HEK293T | 25 - 100 | 1 - 4 | High-resolution kinetic studies |

| Primary Neurons | 10 - 50 | 6 - 24 | Long-term labeling in sensitive cells |

Protocol 2: Click Chemistry Reaction for Fluorescent Labeling of 4EIQ-Containing RNA

This protocol details the fluorescent tagging of 4EIQ-labeled RNA for visualization purposes.

Materials:

-

4EIQ-labeled total RNA (from Protocol 1)

-

Azide-functionalized fluorescent dye (e.g., Alexa Fluor 594 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate

-

Nuclease-free water

-

RNA purification kit or ethanol precipitation reagents

Procedure:

-

Prepare the Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix. For a 50 µL reaction, the components are added in the following order (prepare fresh):

-

4EIQ-labeled RNA (5-10 µg)

-

Nuclease-free water to a final volume of 50 µL

-

Fluorescent azide (e.g., Alexa Fluor 594 Azide) to a final concentration of 5 µM[7]

-

TBTA to a final concentration of 200 µM[7]

-

CuSO₄ to a final concentration of 200 µM[7]

-

Sodium ascorbate to a final concentration of 2.5 mM (freshly prepared)

-

-

Incubation: Mix gently by pipetting and incubate the reaction at room temperature for 30-60 minutes in the dark.

-

RNA Purification: Purify the fluorescently labeled RNA from the reaction components using an RNA purification kit or by ethanol precipitation.

-

Quantification and Storage: Resuspend the purified RNA in nuclease-free water. Quantify the RNA and store it at -80°C until further use.

Table 2: Click Chemistry Reaction Components (Hypothetical Data)

| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |

| 4EIQ-labeled RNA | 1 µg/µL | 5 µL | 100 ng/µL |

| Fluorescent Azide | 10 mM | 0.025 µL | 5 µM |

| TBTA | 10 mM in DMSO | 1 µL | 200 µM |

| CuSO₄ | 100 mM | 0.1 µL | 200 µM |

| Sodium Ascorbate | 100 mM | 1.25 µL | 2.5 mM |

| Nuclease-free Water | - | to 50 µL | - |

Visualizations

Logical Workflow for 4EIQ RNA Labeling and Analysis

References

- 1. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

Application Notes and Protocols: 4-Ethynylisoquinoline as a Probe for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a versatile class of heterocyclic aromatic compounds that have garnered significant interest in the field of bio-imaging due to their intrinsic fluorescent properties. These scaffolds serve as the foundation for novel fluorescent probes applicable in various biological imaging contexts, including the targeted labeling of subcellular compartments. This document provides detailed application notes and protocols for the use of 4-Ethynylisoquinoline as a representative fluorescent probe for live-cell imaging experiments. The ethynyl group at the 4-position offers a potential site for further functionalization via click chemistry, expanding its utility in targeted imaging applications.

Data Presentation

The photophysical properties of fluorescent probes are critical for their successful application in biological imaging. The following tables summarize key quantitative data for this compound, presented as a representative isoquinoline-based probe.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~350 nm | In 0.1 M H₂SO₄ |

| Emission Maximum (λem) | ~450 nm | In 0.1 M H₂SO₄ |

| Stokes Shift | ~100 nm | In 0.1 M H₂SO₄ |

| Quantum Yield (Φ) | Moderate to High | Dependent on solvent and local environment |

| Molar Absorptivity (ε) | Not specified | - |

Table 2: Recommended Parameters for Live-Cell Imaging

| Parameter | Recommended Range | Notes |

| Probe Concentration | 1 - 20 µM | Optimal concentration is cell-type dependent and should be determined empirically.[1][2] |

| Incubation Time | 30 - 120 minutes | Longer incubation times may be necessary for certain cell types or experimental conditions.[3][4] |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

| Imaging Buffer | Live-Cell Imaging Solution | An optically clear, physiological buffer is recommended to maintain cell health.[5] |

| Microscope System | Confocal or Widefield | Equipped with appropriate filter sets for blue fluorescence (e.g., DAPI filter set).[6] |

Experimental Protocols

The following is a generalized protocol for the application of this compound in live-cell imaging. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.

Protocol 1: General Live-Cell Staining and Imaging

This protocol provides a basic workflow for staining live cells with this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Live-Cell Imaging Solution (e.g., Hank's Balanced Salt Solution - HBSS)

-

Confocal or widefield fluorescence microscope with a suitable filter set (e.g., excitation ~350 nm, emission ~450 nm) and an environmental chamber.

Procedure:

-

Cell Preparation: Culture cells on a glass-bottom dish or chamber slide to ~70-80% confluency.

-

Probe Preparation: Prepare the final staining solution by diluting the this compound stock solution in a pre-warmed live-cell imaging medium to the desired final concentration (start with a range of 1-10 µM).[2]

-

Cell Staining:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[4]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging solution to remove any unbound probe and reduce background fluorescence.[5]

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging solution to the cells.

-

Place the dish or slide on the microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.

-

Acquire images using the appropriate filter set for this compound (e.g., DAPI channel).

-

To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[7][8]

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where an increase in a specific enzymatic activity could be detected by a functionalized this compound probe. For instance, if the probe is designed to fluoresce upon cleavage by a particular caspase during apoptosis.

Caption: Hypothetical pathway for detecting apoptosis.

Experimental Workflow Diagram

This diagram outlines the general workflow for a live-cell imaging experiment using this compound.

Caption: General workflow for live-cell imaging.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Live cell imaging probes - more about fluorescent probes [lubio.ch]

- 4. Development of background-free tame fluorescent probes for intracellular live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Testing the illumination profile in a confocal microscope- Oxford Instruments [andor.oxinst.com]

- 7. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Ethynylisoquinoline Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the conjugation of 4-Ethynylisoquinoline to monoclonal antibodies (mAbs), a critical process in the development of innovative antibody-drug conjugates (ADCs). This document outlines the necessary protocols, from the initial modification of the antibody to the final purification and characterization of the resulting ADC.

Introduction

Antibody-drug conjugates represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of small molecule drugs. The linker chemistry connecting the antibody and the payload is a crucial determinant of the ADC's stability, efficacy, and safety profile.[1][2] this compound is a molecule of interest for ADC development, and its terminal alkyne group makes it suitable for attachment to antibodies via "click chemistry," a highly efficient and bio-orthogonal reaction.[3][4] This protocol will focus on a two-step conjugation strategy: first, the introduction of an azide moiety onto the antibody, followed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of a this compound payload.

Principle of the Method

The conjugation strategy involves two key stages:

-

Antibody Modification: The antibody is functionalized with an azide group. A common method is to react the lysine residues on the antibody with an N-hydroxysuccinimide (NHS) ester of an azide-containing linker, such as Azide-PEG4-NHS ester. This reaction forms a stable amide bond.

-

Click Chemistry Conjugation: The azide-modified antibody is then reacted with this compound. The copper(I)-catalyzed reaction between the azide on the antibody and the terminal alkyne of this compound forms a stable triazole linkage, resulting in the final antibody-drug conjugate.[5]

Experimental Protocols

Materials and Reagents